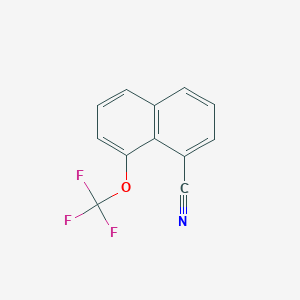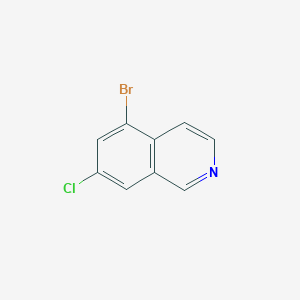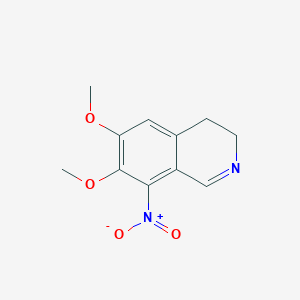
6,7-Dimethoxy-8-nitro-3,4-dihydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dimethoxy-8-nitro-3,4-dihydroisoquinoline is a heterocyclic organic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are often found in natural alkaloids. This compound is characterized by the presence of methoxy groups at the 6th and 7th positions, a nitro group at the 8th position, and a partially hydrogenated isoquinoline core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-8-nitro-3,4-dihydroisoquinoline typically involves the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with aliphatic nitro compounds in the presence of polyphosphoric acid (PPA). This method is advantageous as it avoids the use of heavy metals and other toxic compounds, making the purification process simpler .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
6,7-Dimethoxy-8-nitro-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens and alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6,7-dimethoxy-3,4-dihydroisoquinoline-8-amine.
Reduction: Formation of 6,7-dimethoxy-3,4-dihydroisoquinoline derivatives.
Substitution: Formation of various substituted isoquinoline derivatives.
Applications De Recherche Scientifique
6,7-Dimethoxy-8-nitro-3,4-dihydroisoquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6,7-Dimethoxy-8-nitro-3,4-dihydroisoquinoline involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-Dimethoxy-3,4-dihydroisoquinoline: Lacks the nitro group, making it less reactive.
8-Nitro-3,4-dihydroisoquinoline: Lacks the methoxy groups, affecting its lipophilicity and biological activity.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Fully hydrogenated core, altering its chemical reactivity and biological properties.
Uniqueness
6,7-Dimethoxy-8-nitro-3,4-dihydroisoquinoline is unique due to the combination of methoxy and nitro groups, which confer distinct chemical and biological properties. This combination allows for diverse chemical modifications and potential therapeutic applications.
Propriétés
Numéro CAS |
917892-74-1 |
|---|---|
Formule moléculaire |
C11H12N2O4 |
Poids moléculaire |
236.22 g/mol |
Nom IUPAC |
6,7-dimethoxy-8-nitro-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C11H12N2O4/c1-16-9-5-7-3-4-12-6-8(7)10(13(14)15)11(9)17-2/h5-6H,3-4H2,1-2H3 |
Clé InChI |
FDPIEKIJGUUKRB-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C2C=NCCC2=C1)[N+](=O)[O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


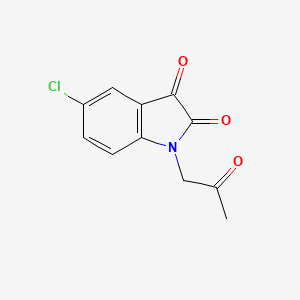
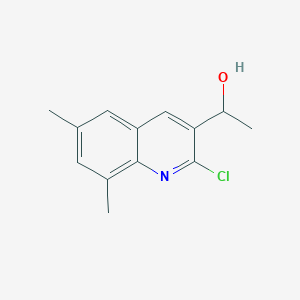
![1-(4-Fluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine](/img/structure/B11872465.png)
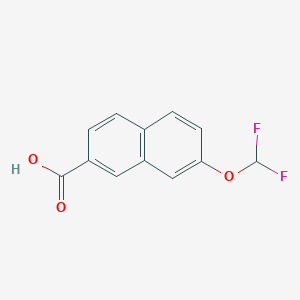
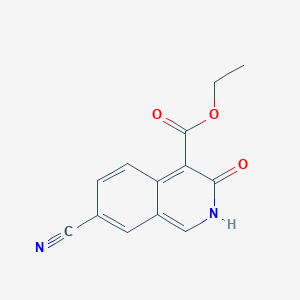
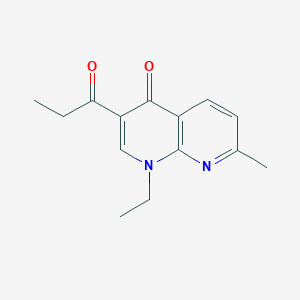
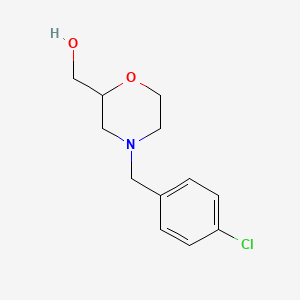

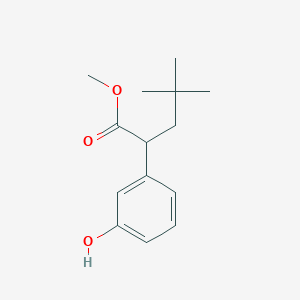

![3-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11872510.png)
![5-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11872514.png)
